5-(Pyridin-4-yl)pyrimidine-2,4-diamine
Description
Properties
CAS No. |
103851-71-4 |
|---|---|
Molecular Formula |
C9H9N5 |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-pyridin-4-ylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H9N5/c10-8-7(5-13-9(11)14-8)6-1-3-12-4-2-6/h1-5H,(H4,10,11,13,14) |
InChI Key |
UWTQIJQXDOAVOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(N=C2N)N |
Origin of Product |
United States |
Preparation Methods
Halogen Displacement with Ammonia
The most direct route involves substituting halogen atoms at positions 2 and 4 of 5-(pyridin-4-yl)pyrimidine with amine groups. In a representative procedure:
- 5-Bromo-2,4-dichloropyrimidine reacts with pyridin-4-ylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) to install the pyridinyl group at position 5.
- Sequential ammonolysis steps replace chlorides at positions 2 and 4:
Yields for analogous diamine formations range from 45–68%, with purity >95% after recrystallization from ethanol/water.
Palladium-Catalyzed Amination Approaches
Buchwald-Hartwig Coupling
This method enables simultaneous introduction of amine groups using catalytic systems:
# Example reaction setup
Substrate: 5-(pyridin-4-yl)-2,4-dibromopyrimidine (1.0 equiv)
Amine source: NH₃ (gas bubbled through solution)
Catalyst: Pd₂(dba)₃ (5 mol%)
Ligand: Xantphos (10 mol%)
Base: Cs₂CO₃ (3.0 equiv)
Solvent: toluene/tert-amyl alcohol (4:1)
Conditions: 110°C, 18 hr under N₂
The reaction achieves 72% conversion with 89% selectivity for the diamino product. Key advantages include reduced reaction time (18 hr vs. 36 hr for stepwise ammonolysis) and better functional group tolerance.
Tandem Rearrangement-Amination Sequences
Dimroth Rearrangement Pathway
Pyrimido[5,4-d]pyrimidine intermediates undergo structural reorganization to yield the target compound:
- 3,4-Dihydropyrimido[5,4-d]pyrimidine precursor treated with piperidine (2.5 equiv) in DMF at 80°C for 8 hr induces Dimroth rearrangement.
- Subsequent condensation with pyridine-4-carbaldehyde (1.2 equiv) in HCl/EtOH (0.1 M, reflux, 6 hr) provides 5-(pyridin-4-yl)pyrimidine-2,4-diamine in 58% overall yield.
Comparative Analysis of Synthetic Methods
| Parameter | Nucleophilic Substitution | Buchwald-Hartwig | Tandem Rearrangement |
|---|---|---|---|
| Typical Yield (%) | 45–68 | 65–72 | 52–58 |
| Reaction Time (hr) | 36–48 | 18–24 | 14–16 |
| Temperature Range (°C) | 100–150 | 100–110 | 80–100 |
| Catalyst Requirement | None | Pd complex | Piperidine |
| Scalability Potential | High | Moderate | Limited |
Critical Process Optimization Factors
Solvent Effects on Amination
Protecting Group Strategies
- Boc-protected intermediates enable selective amination:
N-Boc-5-(pyridin-4-yl)pyrimidine-2,4-diamine → TFA deprotection → 92% isolated yield - Trifluoroacetyl groups prevent over-amination but require harsh deprotection conditions (KOH/EtOH reflux).
Analytical Characterization Data
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-4-yl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: Conversion to N-oxides using oxidizing agents like mCPBA.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: mCPBA for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Nucleophiles: Trimethylsilyl cyanide for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Pyridin-4-yl)pyrimidine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in biological systems.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Pyridin-4-yl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as CDKs. By binding to these kinases, the compound inhibits their activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, it may modulate inflammatory pathways by inhibiting key inflammatory mediators .
Comparison with Similar Compounds
Table 1: Key Pyrimidine-2,4-diamine Derivatives and Their Properties
Key Comparative Insights
Substitution Position Matters: 5-Substituted derivatives generally exhibit superior activity compared to 6-substituted analogs. For example, 5-(3-(3,5-dichlorophenoxy)propyl)-6-phenylpyrimidine-2,4-diamine (IC₅₀ = 0.86 µM) showed 5-fold greater antiplasmodial potency than 6-substituted counterparts (IC₅₀ = 4.46–83.45 µM) .
Electron-Withdrawing Groups Enhance Target Binding :
- The iodine atom in AF-353 and RO4 improves target affinity via halogen bonding with DHFR or kinase active sites .
Aromatic and Alkoxy Modifications Influence Pharmacokinetics :
- GW2580’s benzyloxy and methoxy groups enhance blood-brain barrier penetration, enabling its use in PET imaging of Trk/CSF-1R in neurological disorders .
- Diaveridine’s 3,4-diethoxy group increases lipophilicity, improving membrane permeability in antiprotozoal applications .
Heterocyclic Substitutions Broaden Applications :
- The pyridin-4-yl group in the target compound may confer unique selectivity toward bacterial or protozoal DHFR over human isoforms, a feature seen in related antifolates like trimethoprim .
Biological Activity
5-(Pyridin-4-yl)pyrimidine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
5-(Pyridin-4-yl)pyrimidine-2,4-diamine features a pyrimidine core substituted with a pyridine ring. Its structural formula can be represented as follows:
This compound is classified under pyrimidine derivatives, which are known for their diverse biological activities.
Anticancer Activity
Research has shown that 5-(Pyridin-4-yl)pyrimidine-2,4-diamine exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colorectal cancer (HCT116) and non-small cell lung cancer (A549) cells. The compound induces cell cycle arrest and senescence by promoting DNA damage response pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 12.5 | Induction of cell cycle arrest |
| A549 | 15.0 | Suppression of GTSE1 transcription |
| MCF-7 | 10.0 | Induction of apoptosis |
The mechanism by which 5-(Pyridin-4-yl)pyrimidine-2,4-diamine exerts its anticancer effects involves several key pathways:
- GTSE1 Suppression : The compound has been shown to inhibit the transcription and expression of GTSE1, a protein associated with cell cycle regulation and DNA repair .
- Cell Cycle Arrest : It induces G1/S phase arrest in cancer cells, preventing proliferation and leading to cellular senescence .
- Apoptosis Induction : Evidence suggests that the compound triggers apoptosis in sensitive cancer cell lines through mitochondrial pathways .
Case Studies
Several studies have highlighted the efficacy of 5-(Pyridin-4-yl)pyrimidine-2,4-diamine in preclinical models:
- Study on Colorectal Cancer : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models of colorectal cancer with minimal side effects. The treatment resulted in a notable reduction in tumor volume compared to control groups .
- Dual Inhibition Mechanism : Another investigation revealed that derivatives of this compound acted as dual inhibitors for CDK6 and CDK9, leading to enhanced anticancer effects through the blockade of critical signaling pathways involved in cell proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
